Jeffamine M-600

Description

Properties

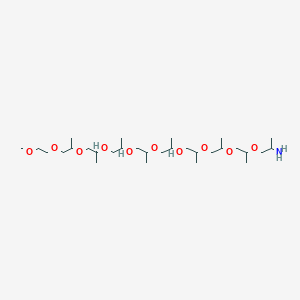

Molecular Formula |

C30H63NO10 |

|---|---|

Molecular Weight |

597.8 g/mol |

IUPAC Name |

1-[1-[1-[1-[1-[1-[1-[1-[1-(2-methoxyethoxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-amine |

InChI |

InChI=1S/C30H63NO10/c1-22(31)13-34-24(3)15-36-26(5)17-38-28(7)19-40-30(9)21-41-29(8)20-39-27(6)18-37-25(4)16-35-23(2)14-33-12-11-32-10/h22-30H,11-21,31H2,1-10H3 |

InChI Key |

BJSKBZUMYQBSOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COCCOC)N |

Origin of Product |

United States |

Foundational & Exploratory

Jeffamine M-600 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and common analytical protocols for Jeffamine M-600, a polyether monoamine widely utilized in polymer synthesis, materials science, and specialized biochemical applications.

Core Chemical Identity and Structure

This compound (designated by Huntsman as XTJ-505) is a monofunctional, primary amine with an approximate molecular weight of 600 g/mol .[1][2] Its structure consists of a polyether backbone initiated with a methoxyethyl group and terminated with an aminopropyl group.[2][3] The polyether chain is predominantly composed of propylene oxide (PO) with a smaller fraction of ethylene oxide (EO), specifically in a 9/1 molar ratio, which results in a moderately hydrophilic, yet largely hydrophobic, character.[2][4] This amphiphilic nature makes it a versatile molecule in various formulations.

The generalized chemical structure is shown below. The primary amine group is attached to a secondary carbon atom, which provides steric hindrance that moderates its reactivity—a desirable trait in many controlled polymerization reactions, such as epoxy curing.[5]

References

An In-Depth Technical Guide to Jeffamine M-600: Molecular Weight and Formulation for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Jeffamine M-600, a versatile polyetheramine, with a specific focus on its molecular weight, physicochemical properties, and its application in the formulation of advanced drug delivery systems. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics and drug carriers.

Core Properties of this compound

This compound is a monoamine with a polypropylene glycol (PPG) backbone, terminated with a methoxyethyl group at the other end.[1][2] Its structure imparts unique properties, making it a valuable component in various formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Average Molecular Weight | ~600 g/mol | [1][2][3] |

| Chemical Structure | CH3O(CH2CH2O)x[CH2CH(CH3)O]yNH2 | [1] |

| PO/EO Molar Ratio | 9/1 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Amine Hydrogen Equivalent Weight (AHEW) | ~300 g/eq | Calculated |

| Density | 0.98 g/mL at 25°C | |

| Refractive Index (n20/D) | 1.445 |

Note: The Amine Hydrogen Equivalent Weight (AHEW) is calculated using the formula: AHEW = Average Molecular Weight / Number of Active Hydrogens. As a primary monoamine, this compound has two active hydrogens.

Formulation Strategies in Drug Delivery

The primary amine group of this compound serves as a reactive handle for covalent modification, enabling its incorporation into various drug delivery platforms. Its flexible polyether chain can enhance the solubility and stability of formulations.

Nanoparticle Surface Modification

This compound can be conjugated to the surface of pre-formed nanoparticles (e.g., PLGA, liposomes) to impart desirable characteristics such as increased hydrophilicity, reduced protein adsorption (opsonization), and prolonged circulation times. A common strategy involves the use of N-hydroxysuccinimide (NHS) ester chemistry to form stable amide bonds.

Hydrogel and In Situ Gel Formulations

This compound can be incorporated into hydrogel networks as a crosslinking agent or as a pendant chain to modify the hydrogel's properties. In situ gelling formulations, which transition from a solution to a gel at physiological conditions, can also be developed using this compound, offering a promising approach for localized and sustained drug delivery.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in drug delivery formulations.

Protocol for Surface Modification of PLGA Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to the surface of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a two-step carbodiimide coupling reaction.

Materials:

-

PLGA nanoparticles with surface carboxyl groups

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Ultra-pure water

-

Centrifuge

Procedure:

-

Nanoparticle Suspension: Disperse 10 mg of carboxylated PLGA nanoparticles in 1 mL of MES buffer.

-

Activation of Carboxyl Groups: Add 5 mg of EDC and 3 mg of NHS to the nanoparticle suspension.

-

Incubation: Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the surface carboxyl groups, forming NHS esters.

-

Purification: Centrifuge the activated nanoparticles at 15,000 x g for 20 minutes. Discard the supernatant and resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4). Repeat this washing step twice to remove unreacted EDC and NHS.

-

Conjugation: Add a 10-fold molar excess of this compound to the washed nanoparticle suspension.

-

Reaction: Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

-

Final Purification: Centrifuge the this compound-conjugated nanoparticles at 15,000 x g for 20 minutes. Discard the supernatant and resuspend the pellet in 1 mL of PBS. Repeat the washing step three times to remove unreacted this compound.

-

Storage: Resuspend the final nanoparticle conjugate in a suitable buffer for storage at 4°C.

Protocol for Preparation of a this compound Containing In Situ Gel

This protocol outlines the preparation of a temperature-sensitive in situ gelling system based on Poloxamer 407, incorporating this compound as a modifying agent.

Materials:

-

Poloxamer 407

-

This compound

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Model drug

-

Cold plate or ice bath

-

Magnetic stirrer

Procedure:

-

Polymer Dissolution: Slowly add 20 g of Poloxamer 407 to 80 mL of cold PBS (4°C) with continuous stirring on a magnetic stirrer placed on a cold plate. Stir until a clear solution is formed. This may take several hours.

-

Incorporation of this compound: To the cold Poloxamer solution, add 1 g of this compound dropwise while stirring.

-

Drug Loading: Dissolve the desired amount of the model drug in the polymer solution.

-

Volume Adjustment: Adjust the final volume to 100 mL with cold PBS.

-

Homogenization: Continue stirring in the cold for another 1-2 hours to ensure a homogenous solution.

-

Storage: Store the formulation at 4°C. The formulation will be a liquid at this temperature and will form a gel at physiological temperature (37°C).

Characterization of this compound Formulations

Table 2: Characterization Techniques for this compound Formulations

| Characterization Technique | Purpose |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the covalent conjugation of this compound by identifying characteristic amide bond vibrations.[5] |

| Dynamic Light Scattering (DLS) | To determine the size distribution and zeta potential of nanoparticles before and after surface modification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of this compound and its conjugates. |

| Rheometry | To characterize the viscoelastic properties of hydrogel and in situ gel formulations. |

| In Vitro Drug Release Studies | To evaluate the release kinetics of the encapsulated drug from the formulation under physiological conditions. |

Visualizations

Logical Workflow for Formulation Development

Caption: A logical workflow for the development of a this compound-based drug delivery system.

Formulation Considerations with this compound

Caption: Key considerations for formulating with this compound in drug delivery systems.

Conceptual Signaling Pathway for Targeted Drug Delivery

Caption: A conceptual signaling pathway for a targeted nanoparticle utilizing this compound.

References

The Role of Jeffamine M-600 in Macromolecular Crystallization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jeffamine M-600, a polyether monoamine with an approximate molecular weight of 600 g/mol , has emerged as a valuable and versatile tool in the field of structural biology. While polyethylene glycols (PEGs) have traditionally dominated the landscape of polymeric precipitants for macromolecular crystallization, this compound offers a unique chemical alternative that has proven successful in obtaining high-quality crystals of challenging proteins, including membrane proteins and protein complexes. This in-depth technical guide elucidates the mechanism of action of this compound in crystallization, its role as a cryoprotectant, and provides practical experimental protocols for its application.

Core Mechanism of Action in Crystallization

The primary mechanism by which this compound induces protein crystallization is through the excluded volume effect , a phenomenon common to polymeric precipitants.[1][2] In solution, the this compound polymer chains occupy a significant volume, thereby reducing the amount of solvent available to hydrate the protein molecules. This "crowding" effect effectively increases the concentration of the protein, pushing it out of solution and into a supersaturated state, which is a prerequisite for nucleation and crystal growth.

However, the action of this compound is more nuanced than a simple volume-exclusion effect. Its distinct chemical structure, featuring a predominantly hydrophobic polypropylene glycol backbone and a hydrophilic amine terminus, imparts an amphiphilic character . This amphiphilicity is thought to play a crucial role in its efficacy:

-

Mediating Protein-Protein Interactions: The amphiphilic nature of this compound may allow it to mediate specific, non-covalent interactions between protein molecules. The hydrophobic backbone can interact with hydrophobic patches on the protein surface, while the hydrophilic amine group can form hydrogen bonds or electrostatic interactions. By bridging protein molecules in a specific and ordered manner, this compound can favor the formation of a stable crystal lattice over amorphous precipitate.

-

Stabilizing Protein Conformations: In some instances, this compound has been observed to bind to specific sites on a protein, such as at the interface between subunits.[3] This binding can stabilize a particular protein conformation that is more amenable to crystallization. By reducing the conformational heterogeneity of the protein in solution, this compound can lower the energy barrier for nucleation.

-

Favorable for Membrane Proteins: The amphiphilic character of this compound makes it particularly well-suited for the crystallization of membrane proteins.[4][5] It can mimic the amphipathic environment of the lipid bilayer to some extent, helping to maintain the solubility and structural integrity of the protein while promoting the ordered packing required for crystallization.

This compound as a Cryoprotectant

In addition to its role as a precipitant, this compound is an effective cryoprotectant, often eliminating the need for a separate cryo-soaking step. The mechanism of cryoprotection by this compound is analogous to that of other common cryoprotectants like glycerol and PEGs:

-

Lowering the Freezing Point: this compound, when present at a sufficiently high concentration (typically by increasing the concentration of the precipitant solution), depresses the freezing point of the mother liquor.[6][7]

-

Preventing Ice Crystal Formation: By forming a viscous, glassy (vitreous) state upon rapid cooling in liquid nitrogen, it prevents the formation of crystalline ice, which can physically damage the crystal lattice and degrade diffraction quality.

Data Presentation: Crystallization Conditions and Cryoprotection

The following tables summarize quantitative data from various successful crystallization experiments using this compound.

| Protein/Macromolecule | Crystallization Method | This compound Conc. (% v/v) | Other Key Reagents | pH | Reference |

| Human VSIG3 | Vapor Diffusion (Hanging Drop) | 10 | 0.1 M Sodium Citrate, 0.01 M Iron(III) Chloride | 5.6 | [8] |

| E. coli Metal-ion Efflux Pump CusA | Vapor Diffusion | 1 (as additive) | 10% PEG 3350, 0.4 M (NH4)2SO4, 0.1 M NaMES | 6.5 | [9] |

| Photosynthetic Reaction Center | In Meso (Lipidic Cubic Phase) | 12 | 1 M HEPES, 1.15 M Ammonium Sulfate | 7.5 | [10][11] |

| Neisserial Porin | Vapor Diffusion | Not Specified | - | - | [12] |

| L223SW | Not Specified | 14-15 | Not Specified | Not Specified | [13] |

| IMPDH2Δ | Not Specified | 5 | 20 mM Inosine Monophosphate | >8.5 | [14] |

| Protein/Macromolecule | Cryoprotection Method | This compound Conc. (% v/v) | Other Cryo Reagents | Reference |

| General Practice | Direct freezing by increasing precipitant concentration | Not specified | None | - |

| Photosynthetic Reaction Center | Not specified | Not specified | Not specified | [15] |

Experimental Protocols

Protocol 1: Sitting Drop Vapor Diffusion Crystallization

This protocol provides a general framework for using this compound as a primary precipitant in a sitting drop vapor diffusion experiment.

Materials:

-

Purified protein solution (typically 5-15 mg/mL)

-

This compound stock solution (e.g., 50% v/v)

-

Buffer stock solution (e.g., 1 M HEPES, Tris, etc.)

-

Salt or additive stock solutions as required

-

Crystallization plates (e.g., 96-well sitting drop plates)

-

Pipettes and tips

-

Sealing film

Procedure:

-

Prepare the Reservoir Solution: In a microcentrifuge tube, prepare the reservoir solution by combining the this compound stock, buffer, and any other salts or additives to the desired final concentrations. For an initial screen, a range of this compound concentrations (e.g., 10-30% v/v) and pH values should be tested.

-

Dispense the Reservoir Solution: Pipette 50-100 µL of the reservoir solution into the reservoir of the crystallization plate.

-

Set up the Drop: In the sitting drop well, mix a small volume of the protein solution with an equal volume of the reservoir solution (e.g., 1 µL protein + 1 µL reservoir).

-

Seal the Plate: Carefully seal the crystallization plate with a clear sealing film to ensure a closed system for vapor equilibration.

-

Incubate and Monitor: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time using a microscope.

Protocol 2: Cryoprotection with this compound

This protocol describes how to use this compound as a cryoprotectant.

Method 1: Direct Freezing (When this compound is the Precipitant)

-

Prepare the Cryoprotectant Solution: Prepare a solution identical to the reservoir solution from which the crystals grew, but with a higher concentration of this compound (e.g., increase the concentration by 5-10%).

-

Cryo-soak (Optional but Recommended): Quickly transfer the crystal from the growth drop to a drop of the cryoprotectant solution. The soaking time should be minimized (a few seconds) to avoid crystal cracking or dissolution.

-

Harvest the Crystal: Using a cryo-loop, carefully harvest the crystal from the cryoprotectant drop.

-

Flash-cool: Immediately plunge the loop into liquid nitrogen.

Method 2: Using this compound as an Additive Cryoprotectant

-

Prepare the Cryoprotectant Solution: To the original mother liquor, add this compound to a final concentration of 15-25% (v/v). The optimal concentration needs to be determined empirically.

-

Follow steps 2-4 from Method 1.

Mandatory Visualizations

Caption: Mechanism of this compound-induced protein crystallization.

Caption: Experimental workflow for cryoprotection using this compound.

Conclusion

This compound is a powerful tool in the crystallographer's arsenal, offering a distinct chemical environment compared to traditional PEG-based precipitants. Its dual functionality as both a precipitant and a cryoprotectant simplifies the crystallization and cryo-cooling process. The mechanism of action, rooted in the excluded volume effect and modulated by its unique amphiphilic properties, makes it particularly effective for a broad range of proteins, including those that have proven recalcitrant to crystallization in more conventional screens. By understanding its mechanism of action and employing systematic experimental approaches, researchers can leverage the unique properties of this compound to overcome crystallization challenges and advance our understanding of biological systems at the atomic level.

References

- 1. cognizure.com [cognizure.com]

- 2. Protein precipitation with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. allanchem.com [allanchem.com]

- 7. cryonicsarchive.org [cryonicsarchive.org]

- 8. Frontiers | Structural Basis of VSIG3: The Ligand for VISTA [frontiersin.org]

- 9. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoolein Lipid Phases as Incorporation and Enrichment Materials for Membrane Protein Crystallization | PLOS One [journals.plos.org]

- 11. Monoolein Lipid Phases as Incorporation and Enrichment Materials for Membrane Protein Crystallization | PLOS One [journals.plos.org]

- 12. An antibiotic-resistance conferring mutation in a neisserial porin: Structure, ion flux, and ampicillin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

Jeffamine M-600: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Core Properties, Applications, and Experimental Protocols of a Versatile Polyether Monoamine

Abstract

Jeffamine M-600, a polyether monoamine with an approximate molecular weight of 600, is a versatile molecule utilized in a wide range of industrial and research applications. Its unique structure, featuring a polypropylene glycol (PPG) backbone, a primary amine terminus, and a methoxyethyl end-group, imparts a balance of hydrophobicity and reactivity. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its core chemical and physical properties, details its role in various applications such as polymer synthesis, nanoparticle functionalization, and hydrogel formation, and provides specific experimental protocols where available. The guide aims to serve as a foundational resource for leveraging the unique characteristics of this compound in advanced material science and biomedical research.

Introduction

Polyetheramines are a class of polymers characterized by a polyether backbone and terminal primary amine groups. The Jeffamine® M-series, including M-600, are monoamines based on PPG or polyethylene glycol (PEG)/PPG backbones.[1] this compound is specifically a monofunctional, primary amine with a molecular weight of approximately 600 g/mol .[2][3] Its structure consists of a polypropylene glycol chain with a methoxyethyl group at one end and an amino group at the other.[4] This unique combination of a flexible, hydrophobic polyether chain and a reactive primary amine makes it a valuable building block in a variety of chemical syntheses.[4]

This guide will explore the technical specifications of this compound, its key applications with a focus on drug development-related research, and provide detailed experimental protocols for its use.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and executing experiments involving this polyether monoamine.

| Property | Value | Reference(s) |

| Molecular Weight | ~600 g/mol | [2][3][4] |

| Appearance | Low-color, mobile liquid | [2][3] |

| Chemical Family | Polyether Amine, Monoamine | [1][5] |

| Backbone Structure | Polypropylene glycol (PPG) | [1][4] |

| Terminus 1 | Primary Amine | [1] |

| Terminus 2 | Methoxyethyl | [4] |

| Hydrophilicity | Moderately hydrophilic/Relatively hydrophobic | [1][2][3][5] |

| Density | 0.98 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D 1.445 | [6][7] |

| Flash Point | >230 °F | [7] |

Applications in Research and Drug Development

The reactive primary amine of this compound allows it to participate in a variety of chemical reactions, making it a versatile tool for material synthesis and surface modification.

Polymer Synthesis

This compound is utilized in the synthesis of various polymers, where it can act as a chain modifier or a building block for graft copolymers. Its incorporation can impart flexibility and modify the hydrophobicity of the final polymer.[4]

This compound can react with isothiocyanates to form polyether-functionalized thioureas. These derivatives can act as ligands for metal complexes.[5]

Experimental Protocol: Synthesis of a this compound-Derived Thiourea Ligand [5]

-

Reactants: this compound and phenyl isothiocyanate (PhNCS).

-

Reaction: The reaction involves the addition of the primary amine of this compound to the carbon of the isothiocyanate group of PhNCS.

-

Product: A polyether-functionalized thiourea, PhNHC(S)NHCH(CH₃)CH₂(OCH(CH₃)CH₂)ₙOCH₂CH₂OCH₃.

-

Further Reactions: The resulting thiourea can be used to synthesize neutral bis(phosphine) platinum(II) and palladium(II) complexes.

Nanoparticle Functionalization

This compound can be used to functionalize the surface of nanoparticles, creating Nanoparticle Organic Hybrid Materials (NOHMs).[2] These materials have potential applications in areas such as CO2 capture and as advanced materials with tunable properties.

Experimental Protocol: General Synthesis of NOHMs using this compound [2]

-

Core Preparation: Start with a suspension of surface-modified nanoparticles (e.g., silica nanoparticles with surface sulfonate groups). The surface is typically protonated using an ion-exchange column.

-

Canopy Addition: A 10 wt% solution of this compound is added drop-wise to the functionalized nanoparticle suspension.

-

Incubation: The mixture is incubated, often with stirring, to allow for the ionic tethering of the this compound to the nanoparticle surface.

-

Purification: Excess water and unreacted reagents are removed, typically under reduced pressure.

-

Characterization: The resulting NOHMs are characterized using techniques such as thermogravimetric analysis (TGA) to determine grafting density, and NMR and FT-IR spectroscopy to confirm the structure.

Epoxy Resin Curing

While many examples in the literature use difunctional Jeffamines as curing agents for epoxy resins, the principles can be extended to monoamines like this compound, which would act as chain terminators or modifiers, controlling the crosslink density and flexibility of the cured resin.[4][8][9] The primary amine of this compound can react with the oxirane ring of an epoxy resin.

Calculation for Epoxy Resin Formulations

The amount of amine curing agent needed is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) and the Epoxide Equivalent Weight (EEW) of the resin.[4]

-

AHEW = (Molecular Weight of Amine) / (Number of Active Amine Hydrogens)

-

For this compound (monoamine), the number of active amine hydrogens is 2.

-

AHEW of this compound ≈ 600 / 2 = 300 g/eq

-

-

Parts by weight of amine per 100 parts of resin (phr) = (AHEW x 100) / EEW of resin

| Parameter | Description |

| AHEW | Amine Hydrogen Equivalent Weight |

| EEW | Epoxide Equivalent Weight |

| phr | Parts per hundred resin |

Hydrogel Formation

This compound can be incorporated into hydrogel networks. Although difunctional Jeffamines are more common as crosslinkers, monoamines can be used to create dangling side chains, which can modify the swelling behavior and thermo-responsiveness of the hydrogel. For instance, this compound has been grafted onto hyaluronic acid, though it showed limited thermo-responsive properties compared to longer-chain Jeffamines.[7]

General Principle of Jeffamine-based Hydrogel Formation

Hydrogels can be formed by reacting Jeffamines with crosslinking agents such as glutaraldehyde or poly(ethylene glycol) diglycidyl ether (PEGDGE). The amine groups of the Jeffamine react with the functional groups of the crosslinker to form a three-dimensional network.[6][10][11]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[10] Work should be conducted in a well-ventilated area.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

Conclusion

This compound is a valuable and versatile polyether monoamine with a unique combination of properties that make it suitable for a range of applications in research and development. Its ability to act as a polymer modifier, a surface functionalization agent for nanoparticles, and a component in epoxy and hydrogel formulations highlights its utility. This technical guide has provided an overview of its core properties, key applications, and relevant experimental protocols to aid researchers and drug development professionals in harnessing the potential of this compound in their work. Further research into specific applications, particularly in the biomedical field, is warranted to fully explore the capabilities of this interesting molecule.

References

- 1. scribd.com [scribd.com]

- 2. Making sure you're not a bot! [academiccommons.columbia.edu]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hyaluronic Acid Functionalization with Jeffamine® M2005: A Comparison of the Thermo-Responsiveness Properties of the Hydrogel Obtained through Two Different Synthesis Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. polymerinnovationblog.com [polymerinnovationblog.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Jeffamine M-600: A Technical Deep Dive into its Hydrophilic and Hydrophobic Characteristics

For Researchers, Scientists, and Drug Development Professionals

Jeffamine M-600, a polyether monoamine with an approximate molecular weight of 600, presents a compelling case study in the nuanced interplay between hydrophilic and hydrophobic properties within a single molecule. This technical guide delves into the core chemical attributes of this compound, providing a comprehensive analysis of its dual nature, supported by available data, and outlines its implications for various applications, particularly in the realm of polymer science and drug delivery.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by a polypropylene glycol (PPG) backbone, capped at one end by an amine group and at the other by a methoxyethyl group.[1][2][3][4] The approximate propylene oxide (PO) to ethylene oxide (EO) molar ratio is 9:1.[1] This composition is central to its amphiphilic character. The long polypropylene glycol chain is inherently hydrophobic, while the primary amine and the limited ethylene oxide units introduce hydrophilic centers.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | ~600 g/mol | [1][5] |

| Chemical Formula | C9H25NO5 | [6][7] |

| CAS Number | 77110-54-4 | [6][7] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | ~0.98 g/mL at 25 °C | [6][7][8][9] |

| Refractive Index | ~1.445 at 20 °C | [6][7][8][9] |

| PO/EO Molar Ratio | ~9/1 | [1] |

The Duality of this compound: Hydrophilic vs. Hydrophobic

The classification of this compound as either hydrophilic or hydrophobic is not straightforward and appears to be context-dependent. While some sources from the manufacturer, Huntsman, describe it as "moderately hydrophilic"[5], others from the same company categorize it as "hydrophobic"[10]. This apparent contradiction underscores the molecule's borderline nature.

The dominant polypropylene glycol (PPG) backbone, with its nine repeating propylene oxide units, imparts significant non-polar character, leading to solubility in a range of organic solvents. This hydrophobicity is a key attribute in applications such as epoxy curing and coatings, where compatibility with resin matrices is crucial.

Conversely, the terminal primary amine group is polar and capable of hydrogen bonding, contributing a hydrophilic element. This, along with the single ethylene oxide unit, allows for a degree of interaction with aqueous systems. This "moderate" hydrophilicity is sufficient to enable its use as a modifier in more polar polymer systems and to impart surface-active properties.

The logical relationship governing the hydrophilic-hydrophobic nature of this compound can be visualized as follows:

Experimental Protocols for Characterization

Octanol-Water Partition Coefficient (LogP) Determination

The LogP value is a classical measure of hydrophobicity. A standard method for its determination is the shake-flask method .

Protocol:

-

Prepare a saturated solution of this compound in both n-octanol and deionized water.

-

Mix equal volumes of the n-octanol and water phases in a separatory funnel.

-

Add a known concentration of this compound to the biphasic system.

-

Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and water layers.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Contact Angle Measurement

Contact angle goniometry provides information about the surface hydrophobicity of a material.

Protocol:

-

Prepare a clean, smooth solid substrate (e.g., silicon wafer, glass slide).

-

Apply a thin, uniform film of this compound onto the substrate using a technique like spin coating or dip coating.

-

Place a droplet of deionized water of a known volume onto the coated surface.

-

Use a goniometer to capture an image of the droplet at the solid-liquid-vapor interface.

-

Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact. A higher contact angle (>90°) indicates a more hydrophobic surface.

Applications in Drug Delivery

The amphiphilic nature of this compound makes it a candidate for use in drug delivery systems, where it can act as a linker, surface modifier, or a component of block copolymers for the formation of micelles or nanoparticles.

For instance, in the formulation of polymeric nanoparticles for drug delivery, this compound could be incorporated to influence the particle's surface properties. The hydrophobic PPG core would readily associate with a hydrophobic drug, while the hydrophilic amine terminus could be exposed on the particle surface, potentially influencing its interaction with biological media.

The workflow for formulating drug-loaded nanoparticles using a polymer incorporating this compound could be conceptualized as follows:

Conclusion

This compound is a fascinating molecule whose properties defy simple categorization as either strictly hydrophilic or hydrophobic. Its "moderately hydrophilic" or "hydrophobic" nature, as described in various technical sources, is a direct consequence of its chemical structure: a dominant hydrophobic polypropylene glycol backbone tempered by a hydrophilic amine terminus. This dual character makes it a versatile ingredient in a wide array of applications, from industrial coatings to potentially sophisticated drug delivery systems. A thorough understanding of this amphiphilic balance is critical for researchers and developers seeking to leverage its unique properties in novel formulations and materials. Further quantitative experimental studies are warranted to more precisely define its hydrophilic-lipophilic balance and to fully exploit its potential in advanced applications.

References

- 1. explore.azelis.com [explore.azelis.com]

- 2. GlyTouCan:G38887KP | C30H63NO10 | CID 13643887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. ulprospector.com [ulprospector.com]

- 6. Page loading... [guidechem.com]

- 7. This compound(R) CAS#: 77110-54-4 [m.chemicalbook.com]

- 8. This compound(R) | 77110-54-4 [chemicalbook.com]

- 9. This compound(R) | CAS#:77110-54-4 | Chemsrc [chemsrc.com]

- 10. JEFFAMINE® - Huntsman [products.huntsman.com]

An In-depth Technical Guide to the Aqueous Solution Behavior of Jeffamine M-600 for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and behavior of Jeffamine M-600 in aqueous solutions. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of this versatile polyetheramine. This document summarizes key data, outlines experimental protocols for its characterization, and illustrates its potential applications, particularly in the realm of advanced drug delivery systems.

Introduction to this compound

This compound is a monoamine-terminated polyether, specifically a poly(propylene glycol) methyl ether amine, with an approximate molecular weight of 600 g/mol .[1] Its structure consists of a predominantly hydrophobic polypropylene glycol (PPG) backbone and a hydrophilic primary amine end-group, rendering it amphiphilic and moderately hydrophilic overall.[2] The untitrated form of this compound is alkaline, with a pH typically greater than 12.[3] This bifunctional nature drives its interesting and useful behavior in aqueous environments, including temperature-responsive phase transitions and self-assembly.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Weight | ~600 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | ~0.98 g/mL at 25 °C | [4][5] |

| Refractive Index | ~1.445 at 20 °C | [4][5] |

| Structure | Monoamine-terminated poly(propylene glycol) methyl ether | [1] |

| Solubility | Moderately hydrophilic | [2] |

| pH (untitrated) | > 12 | [3] |

Aqueous Solution Behavior

The behavior of this compound in water is of significant interest for various applications due to its amphiphilic and thermoresponsive characteristics.

Due to its amphiphilic nature, this compound is expected to self-assemble into micellar structures in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). The hydrophobic PPG blocks would form the core of the micelle, while the hydrophilic amine groups would form the corona, interacting with the surrounding water.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for various applications in drug development, primarily in the formulation of controlled-release drug delivery systems.

The LCST behavior of this compound can be exploited to create thermoresponsive drug delivery systems. For instance, a drug can be encapsulated within a hydrogel or nanoparticle formulation based on a this compound copolymer at a temperature below its LCST. When the temperature is raised to physiological temperature (around 37 °C), if the LCST is tuned to be below this temperature, the polymer will undergo a phase transition, leading to the release of the encapsulated drug at the target site.

The ability of this compound to form micelles in aqueous solutions makes it a potential carrier for poorly water-soluble drugs. The hydrophobic core of the micelles can serve as a reservoir for these drugs, increasing their solubility and bioavailability. The hydrophilic corona can provide steric stabilization and prevent aggregation of the drug-loaded nanoparticles.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the aqueous solution behavior of this compound.

Protocol 1: Determination of the Lower Critical Solution Temperature (LCST) / Cloud Point

Objective: To determine the temperature at which an aqueous solution of this compound undergoes a phase transition from soluble to insoluble.

Methodology:

-

Sample Preparation: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 wt%). Ensure the pH of the solutions is controlled, as the amine group's protonation state can influence the LCST.

-

Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder is typically used.

-

Measurement:

-

Place a cuvette containing the this compound solution into the spectrophotometer.

-

Set the wavelength to a value where the solution does not have a strong absorbance (e.g., 500 nm).

-

Slowly increase the temperature of the cuvette holder at a constant rate (e.g., 0.5 °C/min).

-

Monitor the transmittance or absorbance of the solution as a function of temperature.

-

-

Data Analysis: The cloud point is determined as the temperature at which a sharp decrease in transmittance (or increase in absorbance) is observed. This temperature is taken as the LCST for that specific concentration.

-

Phase Diagram Construction: Plot the determined cloud points against the corresponding concentrations to construct a partial phase diagram.

Protocol 2: Determination of the Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Methodology:

-

Technique: Surface tensiometry is a common and effective method for determining the CMC of surfactants.

-

Sample Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations, starting from a very low concentration and incrementally increasing it.

-

Instrumentation: A surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is required.

-

Measurement:

-

Measure the surface tension of each prepared solution at a constant temperature.

-

Ensure the system reaches equilibrium before taking a reading.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will typically show a region where the surface tension decreases linearly with the log of concentration, followed by a plateau where the surface tension remains relatively constant.

-

The CMC is the concentration at the point of intersection of these two linear regions.

-

Protocol 3: Characterization of Micelle Size and Distribution

Objective: To determine the size and size distribution of this compound micelles in an aqueous solution.

Methodology:

-

Technique: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter of particles in a solution.

-

Sample Preparation: Prepare an aqueous solution of this compound at a concentration significantly above the determined CMC. The solution should be filtered through a fine filter (e.g., 0.22 µm) to remove any dust or large aggregates.

-

Instrumentation: A DLS instrument equipped with a laser and a detector.

-

Measurement:

-

Place the filtered sample in a clean cuvette and insert it into the DLS instrument.

-

The instrument will measure the fluctuations in the intensity of scattered light caused by the Brownian motion of the micelles.

-

-

Data Analysis:

-

The instrument's software will use the Stokes-Einstein equation to correlate the diffusion coefficient of the particles to their hydrodynamic diameter.

-

The output will provide the average particle size (z-average) and the polydispersity index (PDI), which indicates the width of the size distribution.

-

Protocol 4: Rheological Characterization of Aqueous Solutions

Objective: To investigate the flow behavior and viscoelastic properties of this compound solutions.

Methodology:

-

Technique: Rotational rheometry.

-

Sample Preparation: Prepare aqueous solutions of this compound at various concentrations.

-

Instrumentation: A rheometer with appropriate geometry (e.g., cone-and-plate or parallel-plate).

-

Measurements:

-

Steady Shear Viscosity: Measure the viscosity as a function of shear rate at a constant temperature. This will determine if the solution is Newtonian or non-Newtonian (shear-thinning or shear-thickening).

-

Oscillatory Measurements: Perform frequency sweeps at a constant strain to determine the storage modulus (G') and loss modulus (G''). This provides information about the viscoelastic nature of the solution.

-

Temperature Sweeps: Measure the viscosity or moduli as a function of temperature to observe changes in rheological behavior around the LCST.

-

-

Data Analysis: Analyze the resulting flow curves and viscoelastic moduli to understand the structure and interactions within the this compound solutions.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the behavior and characterization of this compound in aqueous solutions.

Caption: Temperature-dependent phase behavior of this compound in aqueous solution.

Caption: Experimental workflow for characterizing this compound aqueous solutions.

References

- 1. GlyTouCan:G38887KP | C30H63NO10 | CID 13643887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ulprospector.com [ulprospector.com]

- 3. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 4. Page loading... [guidechem.com]

- 5. This compound(R) | 77110-54-4 [chemicalbook.com]

- 6. interchim.fr [interchim.fr]

Jeffamine M-600: A Technical Guide for Protein Crystallography

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Jeffamine M-600, a versatile polyetheramine compound, and its application as a precipitant and potential cryoprotectant in the field of protein crystallography. For scientists encountering challenges with traditional precipitants like polyethylene glycols (PEGs), this compound offers a valuable alternative to expand the crystallization screening space.

Introduction to this compound

This compound is a monoamine-terminated polypropylene glycol with a molecular weight of approximately 600 g/mol .[1] Its chemical structure consists of a polypropylene glycol (PPG) backbone, which imparts flexibility, and is terminated at one end with an amino group and at the other with a methoxyethyl group.[1] This amphipathic nature is thought to contribute to its effectiveness in promoting protein crystallization.

Untitrated this compound is alkaline, with a pH around 12, and can be viscous.[1] For crystallographic applications, it is typically used as a 50% (v/v) aqueous solution, titrated to a neutral pH of 7.0.[2]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | ~600 g/mol | [1] |

| Chemical Formula | C30H63NO10 | [1] |

| Appearance | Clear to slightly yellow viscous liquid | [1] |

| pH (untitrated) | ~12 | [1] |

| pH (for crystallography) | Typically 7.0 | [2] |

| Solubility | Soluble in water | [2] |

Mechanism of Action in Protein Crystallization

While the precise mechanism of action for this compound in protein crystallization is not yet fully elucidated, it is understood to function as a polymeric precipitant. Similar to polyethylene glycols (PEGs), it is believed to induce protein precipitation and subsequent crystallization through a combination of effects:

-

Volume Exclusion: The polymeric nature of this compound reduces the amount of solvent available to the protein, effectively increasing the protein's concentration and promoting self-association.

-

Alteration of Solvation Shell: this compound likely modifies the hydration shell surrounding the protein molecules, which can favor the formation of ordered crystal contacts.

-

Surface Interactions: The terminal amino and methoxyethyl groups may engage in specific, albeit weak, interactions with the protein surface, potentially masking highly soluble regions or promoting favorable intermolecular contacts. This chemical diversity is a key reason to employ this compound when traditional PEGs are unsuccessful.[2]

The following diagram illustrates the proposed general mechanism of polymeric precipitants in inducing crystallization.

Caption: Proposed mechanism of this compound in protein crystallization.

Experimental Protocols

Stock Solution Preparation

For consistent and reproducible results, it is recommended to either purchase a pre-made 50% (v/v) pH 7.0 solution of this compound or prepare it in-house from a 100% stock.

In-house Preparation of 50% (v/v) this compound, pH 7.0:

-

Start with 100% untitrated this compound.

-

Slowly add an equal volume of high-purity water while stirring. The solution may become cloudy or form an emulsion initially.[1]

-

Continuously stir the solution. It should clarify as the this compound dissolves.

-

Monitor the pH of the solution. It will be alkaline.

-

Carefully titrate the solution to pH 7.0 using dilute hydrochloric acid (HCl).

-

Filter the final solution through a 0.22 µm filter before use.

Initial Crystallization Screening

This compound can be used as a primary precipitant in initial sparse matrix screens. It is particularly useful for proteins that have failed to crystallize using standard PEG- or salt-based screens.

Recommended Starting Concentrations for Sparse Matrix Screening:

| Component | Concentration Range |

| This compound | 5% - 30% (v/v) |

| Buffer | 0.1 M |

| pH Range | 5.5 - 8.5 |

| Additives (optional) | Varies (e.g., salts, small molecules) |

The following workflow outlines the process of initial screening with this compound.

References

The Jeffamine Series: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

The Jeffamine® series of polyetheramines, commercialized by Huntsman Corporation, represents a versatile class of oligomeric amines with a polyether backbone. Their unique combination of amine functionality, a flexible polyether core, and a range of molecular weights has established them as critical components in a multitude of research and development applications, from robust polymer synthesis to sophisticated biomedical systems. This technical guide provides an in-depth overview of the core Jeffamine series, their key properties, and detailed methodologies for their application in cutting-edge research, with a focus on drug delivery and biomaterials.

Core Jeffamine Series: An Overview

The Jeffamine series is broadly categorized based on the number of amine functional groups and the nature of the polyether backbone. The primary series are:

-

M-Series (Monoamines): These possess a single primary amine group and are often used to introduce flexibility, hydrophilicity, or to control the molecular weight of polymers. They are based on either polypropylene glycol (PPG) or polyethylene glycol (PEG) backbones.[1]

-

D-Series (Diamines): Characterized by two primary amine groups, the D-series are widely employed as epoxy curing agents and in the formation of polyureas and polyamides. They are typically based on a PPG backbone, which imparts flexibility and toughness to the resulting polymers.[1]

-

T-Series (Triamines): With three primary amine groups, the T-series are used to create highly cross-linked polymer networks. A common example is Jeffamine T-403, which is based on a PPG backbone.[2][3]

-

ED-Series (Diamines with PEG backbone): This series is distinguished by a predominantly polyethylene glycol (PEG) backbone, which confers significant hydrophilicity and water solubility to the molecules. This property is particularly valuable in biomedical applications such as hydrogels and drug delivery systems.[1]

Quantitative Data for the Jeffamine Series

For ease of comparison, the following tables summarize the key quantitative properties of representative members from the core Jeffamine series. This data has been compiled from various technical datasheets provided by the manufacturer.

Table 1: Jeffamine M-Series (Monoamines) Properties

| Property | M-600 | M-2070 | M-3085 |

| Approximate Molecular Weight ( g/mol ) | 600 | 2000 | 3000 |

| Backbone Composition | PPG/PEG | PEG/PPG | PEG/PPG |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | White waxy solid |

| Total Amine (meq/g) | 1.62 - 1.70 | 0.45 - 0.49 | 0.32 - 0.35 |

| Density (g/mL @ 25°C) | 0.98 | 1.07 | - |

| Viscosity (cSt @ 25°C) | 11.5 | 320 | - |

| Flash Point, PMCC (°C) | 190 | 225 | >200 |

Data sourced from Huntsman technical datasheets.[4][5][6][7][8][9]

Table 2: Jeffamine D-Series (Diamines) Properties

| Property | D-230 | D-400 | D-2000 |

| Approximate Molecular Weight ( g/mol ) | 230 | 400 | 2000 |

| Backbone Composition | PPG | PPG | PPG |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Amine Hydrogen Equivalent Weight (AHEW, g/eq) | ~60 | ~100 | ~525 |

| Total Amine (meq/g) | 8.1 - 8.7 | 4.7 - 5.1 | 0.95 - 1.05 |

| Density (g/mL @ 25°C) | 0.948 | 0.972 | 0.996 |

| Viscosity (cSt @ 25°C) | 9.5 | 22 | 430 |

| Flash Point, PMCC (°C) | 124 | 163 | 218 |

Data sourced from Huntsman technical datasheets.[10][11][12][13][14][15][16][17][18][19][20]

Table 3: Jeffamine T-Series (Triamines) Properties

| Property | T-403 | T-3000 | T-5000 |

| Approximate Molecular Weight ( g/mol ) | 440 | 3000 | 5000 |

| Backbone Composition | PPG | PPG | PPG |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Amine Hydrogen Equivalent Weight (AHEW, g/eq) | ~73 | ~500 | ~833 |

| Total Amine (meq/g) | 6.1 - 6.6 | 0.90 - 0.98 | 0.50 - 0.54 |

| Density (g/mL @ 25°C) | 0.978 | 0.996 | 0.997 |

| Viscosity (cSt @ 25°C) | 72 | 390 | 819 |

| Flash Point, PMCC (°C) | 196 | 235 | 213 |

Data sourced from Huntsman technical datasheets.[2][3][21][22][23][24][25][26]

Table 4: Jeffamine ED-Series (Diamines) Properties

| Property | ED-600 | ED-900 | ED-2003 |

| Approximate Molecular Weight ( g/mol ) | 600 | 900 | 2000 |

| Backbone Composition | PEG/PPG | PEG/PPG | PEG/PPG |

| Appearance | Colorless to pale yellow liquid | Waxy solid at room temperature | Waxy solid at room temperature |

| Amine Hydrogen Equivalent Weight (AHEW, g/eq) | ~150 | ~225 | ~500 |

| Total Amine (meq/g) | 3.0 - 3.4 | 2.0 - 2.4 | 0.95 - 1.05 |

| Density (g/mL @ 25°C) | 1.04 | 1.06 (at 30°C) | 1.07 |

| Viscosity (cSt @ 25°C) | 60 | 30 (at 60°C) | 330 (at 60°C) |

| Flash Point, PMCC (°C) | 220 | 225 | 225 |

Data sourced from Huntsman technical datasheets.[27][28][29][30][31][32][33]

Experimental Protocols for Key Research Applications

The unique properties of the Jeffamine series lend themselves to a variety of advanced research applications. Below are detailed methodologies for several key experimental procedures.

Synthesis of Jeffamine-Based Hydrogels for Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for biomedical applications such as controlled drug release. The ED-series, with their hydrophilic PEG backbones, are particularly well-suited for hydrogel formation.

Objective: To synthesize a crosslinked hydrogel using Jeffamine ED-900 and a suitable crosslinking agent for the encapsulation and controlled release of a model drug.

Materials:

-

Jeffamine ED-900

-

Glutaraldehyde solution (25% in water) as a crosslinker

-

Phosphate-buffered saline (PBS), pH 7.4

-

Model drug (e.g., Methylene Blue)

-

Dialysis tubing (MWCO 1 kDa)

-

Magnetic stirrer and stir bar

-

Lyophilizer

Methodology:

-

Preparation of Jeffamine Solution: Dissolve a specific amount of Jeffamine ED-900 (e.g., 1 gram) in PBS to achieve a desired concentration (e.g., 10% w/v). Stir the solution gently until the Jeffamine is completely dissolved.

-

Crosslinking: While stirring the Jeffamine solution, add a calculated amount of glutaraldehyde solution. The molar ratio of amine groups on the Jeffamine to aldehyde groups on the glutaraldehyde is a critical parameter to control the crosslinking density. A common starting point is a 1:1 molar ratio.

-

Gelation: Continue stirring the mixture at room temperature. The solution will gradually become more viscous and eventually form a solid hydrogel. The time to gelation can vary from minutes to hours depending on the concentrations and temperature.

-

Purification: To remove unreacted reagents, immerse the hydrogel in a large volume of deionized water or PBS. Replace the water/PBS every few hours for 2-3 days. Alternatively, the hydrogel can be placed in dialysis tubing and dialyzed against deionized water.

-

Drug Loading: For drug encapsulation, the model drug can be added to the Jeffamine solution before the addition of the crosslinker. The drug will be physically entrapped within the hydrogel network as it forms.

-

Lyophilization: For characterization of the hydrogel structure (e.g., by scanning electron microscopy), the purified hydrogel can be frozen and then lyophilized to remove the water, leaving a porous scaffold.

-

Swelling Studies: To determine the water uptake capacity, a pre-weighed piece of the lyophilized hydrogel can be immersed in PBS. At regular intervals, the hydrogel is removed, blotted to remove excess surface water, and weighed. The swelling ratio is calculated as (Wet Weight - Dry Weight) / Dry Weight.

-

In Vitro Drug Release: A drug-loaded hydrogel is placed in a known volume of PBS at 37°C with gentle agitation. At specific time points, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry for Methylene Blue).

Preparation of Jeffamine-Functionalized Nanoparticles for Targeted Drug Delivery

The primary amine groups of Jeffamines can be used to functionalize the surface of nanoparticles, enabling the attachment of targeting ligands or other molecules. This protocol describes the surface modification of pre-synthesized nanoparticles.

Objective: To functionalize carboxylated nanoparticles with Jeffamine M-2070 to introduce amine groups for subsequent bioconjugation.

Materials:

-

Carboxylated nanoparticles (e.g., polystyrene or silica nanoparticles)

-

Jeffamine M-2070

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge and centrifuge tubes

-

Probe sonicator

Methodology:

-

Nanoparticle Dispersion: Disperse the carboxylated nanoparticles in MES buffer to a desired concentration (e.g., 1 mg/mL). Sonicate the dispersion to ensure the nanoparticles are well-separated.

-

Activation of Carboxyl Groups: To the nanoparticle dispersion, add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively. The EDC/NHS chemistry activates the carboxyl groups on the nanoparticle surface to form reactive NHS esters. Incubate the mixture for 30 minutes at room temperature with gentle mixing.

-

Jeffamine Conjugation: Dissolve Jeffamine M-2070 in MES buffer to a concentration of 10 mg/mL. Add the Jeffamine solution to the activated nanoparticle dispersion. The molar excess of Jeffamine to the surface carboxyl groups should be high to ensure efficient conjugation (e.g., 100-fold molar excess).

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing. The primary amine of the Jeffamine will react with the NHS esters on the nanoparticle surface, forming a stable amide bond.

-

Quenching and Washing: To quench any unreacted NHS esters, add a small amount of a primary amine-containing buffer like Tris buffer. To remove excess Jeffamine and other reagents, centrifuge the nanoparticle dispersion at a speed sufficient to pellet the nanoparticles. Discard the supernatant and resuspend the nanoparticle pellet in PBS. Repeat this washing step three times.

-

Characterization: The successful functionalization of the nanoparticles with Jeffamine can be confirmed by various techniques:

-

Zeta Potential Measurement: The surface charge of the nanoparticles should shift from negative (due to the carboxyl groups) to positive (due to the protonated amine groups of the Jeffamine at neutral pH).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of characteristic peaks corresponding to the amide bond and the polyether backbone of the Jeffamine can confirm conjugation.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to detect the presence of nitrogen from the amine groups on the nanoparticle surface.

-

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the application of the Jeffamine series.

Synthesis of a Jeffamine-Based Hydrogel

References

- 1. files.mutualcdn.com [files.mutualcdn.com]

- 2. nmt.edu [nmt.edu]

- 3. neochemical.ru [neochemical.ru]

- 4. ulprospector.com [ulprospector.com]

- 5. specialchem.com [specialchem.com]

- 6. Huntsman - JEFFAMINE M-3085 - Amines - Resin Modification - EP [products.huntsman.com]

- 7. explore.azelis.com [explore.azelis.com]

- 8. JEFFAMINE M-600(R) | CAS#:77110-54-4 | Chemsrc [chemsrc.com]

- 9. Huntsman - JEFFAMINE M-2070 - Amines [products.huntsman.com]

- 10. monsonco.com [monsonco.com]

- 11. specialchem.com [specialchem.com]

- 12. Jeffamine D-230 Curing Agent 5 gal Pail | GracoRoberts [gracoroberts.com]

- 13. ulprospector.com [ulprospector.com]

- 14. explore.azelis.com [explore.azelis.com]

- 15. specialchem.com [specialchem.com]

- 16. mychem.ir [mychem.ir]

- 17. theepoxyresinstore.com [theepoxyresinstore.com]

- 18. specialchem.com [specialchem.com]

- 19. Huntsman - JEFFAMINE D-400 - Polyether Amines [products.huntsman.com]

- 20. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 21. specialchem.com [specialchem.com]

- 22. ulprospector.com [ulprospector.com]

- 23. Jeffamine® T-403 [himedialabs.com]

- 24. monsonco.com [monsonco.com]

- 25. isg.ku.edu.tr [isg.ku.edu.tr]

- 26. nmt.edu [nmt.edu]

- 27. ulprospector.com [ulprospector.com]

- 28. specialchem.com [specialchem.com]

- 29. ulprospector.com [ulprospector.com]

- 30. mychem.ir [mychem.ir]

- 31. Huntsman - JEFFAMINE ED-900 - Resin Modifier - Polyether Amines [products.huntsman.com]

- 32. specialchem.com [specialchem.com]

- 33. mychem.ir [mychem.ir]

Methodological & Application

Application Notes and Protocols for Jeffamine M-600 in Protein Crystallization Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jeffamine M-600 is a polyetheramine that has emerged as a valuable and effective precipitant in the field of protein crystallography. Its unique chemical properties, combining a polypropylene glycol (PPG) backbone with a primary amine terminus, offer an alternative to traditional precipitants like polyethylene glycols (PEGs) and salts. These application notes provide a comprehensive guide to utilizing this compound for the crystallization of proteins, protein-protein complexes, and protein-nucleic acid complexes.

This compound is a useful reagent in sparse matrix screening to identify initial crystallization conditions.[1] Its ability to function as a dehydrating agent through the polyether backbone, coupled with the potential for specific interactions via its terminal amine group, makes it a versatile tool for exploring a wider range of crystallization parameter space. This can be particularly advantageous for proteins that have proven difficult to crystallize using standard PEG- or salt-based screens.[2]

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is crucial for its effective use in crystallization experiments.

| Property | Value | Reference |

| Molecular Formula | C30H63NO10 | |

| Average Molecular Weight | ~600 g/mol | |

| Synonyms | Poly(propylene glycol) bis(2-aminopropyl ether) | |

| Appearance | Colorless to pale yellow viscous liquid | [3] |

| pH (neat) | Alkaline (~pH 12) | [3] |

Note: Due to its alkaline nature, it is often necessary to adjust the pH of this compound stock solutions to the desired working range for crystallization experiments.[2][3]

Mechanism of Action in Protein Crystallization

The precise mechanism by which this compound induces protein crystallization is not fully elucidated but is believed to involve a combination of effects common to polymeric precipitants, along with contributions from its unique chemical structure.

A putative mechanism is illustrated in the diagram below:

Caption: Putative mechanism of this compound in protein crystallization.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (neat or as a commercially prepared solution)

-

Milli-Q or deionized water

-

Hydrochloric acid (HCl), 1 M solution

-

pH meter

-

Sterile microcentrifuge tubes or other suitable containers

-

0.22 µm syringe filter

Procedure:

-

If using neat this compound, which is highly viscous and alkaline, prepare a 50% (v/v) stock solution in Milli-Q water.[2]

-

Slowly add the this compound to the water while stirring to ensure thorough mixing.

-

Measure the pH of the solution. It will likely be around pH 12.[3]

-

Carefully titrate the solution to the desired pH (typically between 6.5 and 8.5 for most protein crystallization screens) using 1 M HCl.[2] Add the HCl dropwise while continuously monitoring the pH.

-

Once the desired pH is reached, bring the solution to the final volume with Milli-Q water.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter to remove any particulates that could interfere with crystal nucleation.

-

Store the stock solution at 4°C. Note the final concentration and pH.

Protein Crystallization Screening using Vapor Diffusion (Hanging Drop Method)

This protocol describes a general procedure for using this compound in a sparse matrix screen. The concentrations of protein, this compound, and other buffer components should be optimized for each specific protein.

Materials:

-

Purified protein solution (typically 5-20 mg/mL in a low ionic strength buffer)[4]

-

This compound stock solution (e.g., 50% v/v, pH 7.5)

-

Crystallization screening plates (e.g., 24- or 96-well)

-

Grease or sealing tape

-

Siliconized glass cover slips

-

Micropipettes and tips

Procedure:

-

Prepare the Reservoir: Pipette 500 µL of the crystallization screening solution containing this compound into the reservoir of a crystallization plate well. A common starting concentration for this compound in the final crystallization condition is around 30% (v/v).[1]

-

Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of your protein solution.

-

Add 1 µL of the reservoir solution to the protein drop.

-

Gently mix the drop by aspirating and dispensing with the pipette tip a few times. Avoid introducing air bubbles.

-

Seal the Well: Invert the cover slip and place it over the reservoir, ensuring a good seal with the grease or sealing tape.

-

Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

-

Observation: Regularly observe the drops under a microscope over several days to weeks, looking for the formation of crystals, precipitate, or phase separation. Document all observations.

The following diagram illustrates the general workflow for a protein crystallization screening experiment.

Caption: Workflow for protein crystallization screening.

Data Presentation: this compound in Crystallization Screens

| Protein Target | Precipitant Composition | Buffer | Additive | Reference |

| T. maritima protein | 30% this compound | 0.1 M MES, pH 6.5 | 0.05 M CsCl | [1] |

Researchers are encouraged to perform their own systematic screens to determine the optimal conditions for their specific protein of interest.

Troubleshooting

-

Precipitation: If heavy precipitation occurs, consider reducing the concentration of this compound, the protein concentration, or both.[5]

-

Clear Drops: If drops remain clear, the solution is likely undersaturated. Increase the concentration of this compound and/or the protein.[5]

-

Phase Separation (Oiling Out): This can sometimes be a precursor to crystallization. If it persists, try varying the pH, temperature, or adding small amounts of salts or other additives.

-

Difficulty Dissolving this compound: Ensure that the pH of the this compound stock solution has been properly adjusted. Neat this compound is alkaline and may not be soluble in certain buffers without pH adjustment.[3] Combining all components (buffer, glycerol, this compound, and water) before vortexing can aid in dissolution.[3]

By following these protocols and considering the unique properties of this compound, researchers can effectively incorporate this versatile precipitant into their protein crystallization screening strategies, potentially unlocking the door to novel protein structures.

References

Application Notes and Protocols: Preparation of Jeffamine M-600 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jeffamine M-600 is a polyetheramine with an approximate molecular weight of 600 g/mol .[1] It is characterized by a polypropylene glycol backbone terminated with a primary amino group at one end and a methoxyethyl group at the other.[2][3] This structure imparts both hydrophilic and hydrophobic properties, making it a versatile tool in various scientific applications, including as a resin modifier, a pH stabilizer, and notably as a crystallization reagent in structural biology.[3][4] Proper preparation of this compound stock solutions is critical for experimental reproducibility and success. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference, key specifications and handling parameters for this compound are summarized in the table below.

| Parameter | Value | Source(s) |

| Synonyms | O-(2-Aminopropyl)-O'-(2-methoxyethyl)polypropylene glycol | [1] |

| Approximate Molecular Weight | ~600 g/mol | [1] |

| Physical State | Liquid | [5] |

| Typical Supplied Forms | 100% neat liquid or 50% (v/v) aqueous solution | [6][7] |

| pH of Neat Solution | Highly alkaline (can be ~pH 12) | [7] |

| Recommended Storage Temperature | -20°C to 25°C | [5] |

| Storage Conditions | Store in a tightly sealed container in a dry, well-ventilated place. | [5][6][8] |

Experimental Protocol: Preparation of Aqueous this compound Stock Solution

This protocol details the steps for preparing a pH-adjusted aqueous stock solution of this compound.

Materials

-

This compound (neat or 50% v/v solution)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 1 M solution (optional, for pH adjustment upwards)

-

Calibrated pH meter

-

Sterile conical tubes or bottles for storage

-

Magnetic stirrer and stir bar

-

Appropriate personal protective equipment (safety glasses, gloves, lab coat)[5]

Procedure

-

Safety Precautions : this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[5][6] Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[5]

-

Calculating the Required Volume : Determine the desired final concentration and volume of the stock solution. This compound is often used at concentrations ranging from 10% to 50% (v/v).

-

For neat this compound: The volume of neat this compound needed is equal to (Desired Concentration / 100) * Final Volume.

-

For a 50% (v/v) stock: The volume of the 50% stock needed is equal to (Desired Concentration / 50) * Final Volume.

-

-

Dissolution :

-

To a clean beaker or flask containing a magnetic stir bar, add approximately 80% of the final required volume of high-purity water.

-

Place the beaker on a magnetic stirrer and begin gentle stirring.

-

Slowly and carefully add the calculated volume of this compound to the water. The solution may appear viscous.[7]

-

Continue stirring until the this compound is fully dissolved. The solution should be clear.

-

-

pH Adjustment :

-

Neat this compound is highly alkaline.[7] For many biological applications, adjusting the pH to a neutral range (e.g., pH 7.0-8.0) is crucial.

-

Place the pH probe of a calibrated pH meter into the solution.

-

Slowly add 1 M HCl dropwise while monitoring the pH. Stir continuously to ensure thorough mixing.

-

Continue adding acid until the desired pH is reached. If the pH drops too low, it can be adjusted back up with 1 M NaOH, although this is less common.

-

-

Final Volume Adjustment and Sterilization :

-

Once the desired pH is stable, transfer the solution to a graduated cylinder.

-

Add high-purity water to reach the final desired volume.

-

For applications requiring sterility, filter the final solution through a 0.22 µm sterile filter into a sterile storage container.

-

-

Storage :

-

Store the prepared stock solution in a tightly sealed, clearly labeled container at a temperature between -20°C and 25°C.[5] For long-term stability, especially for biological applications, storage at 4°C is often preferred.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Caption: Workflow for preparing a pH-adjusted aqueous stock solution of this compound.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. explore.azelis.com [explore.azelis.com]

- 3. GlyTouCan:G38887KP | C30H63NO10 | CID 13643887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. JEFFAMINE® - Huntsman [products.huntsman.com]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 7. researchgate.net [researchgate.net]

- 8. americanelements.com [americanelements.com]

Application Notes and Protocols for Jeffamine M-600 as a Cryoprotectant in X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jeffamine M-600 is a polyether monoamine compound that has found utility in macromolecular crystallography, primarily as a component in crystallization screening solutions.[1] Its properties also make it a potential cryoprotectant for mitigating the damaging effects of ice crystal formation during the flash-cooling of protein crystals prior to X-ray diffraction data collection. This document provides detailed application notes and protocols for the use of this compound as a cryoprotectant, based on available data and best practices in the field.

This compound's utility as a cryoprotectant stems from its ability to form a vitrified, glassy state upon rapid cooling, thus preventing the formation of crystalline ice that can severely damage the crystal lattice and degrade diffraction quality.[2] It can be used as a standalone cryoprotectant or in combination with other common cryoprotectants like glycerol.

Key Considerations for Using this compound

-

pH: Untitrated this compound is alkaline and can have a pH greater than 12.[3][4] It is crucial to use a pH-adjusted solution (typically to pH 7.0) or to buffer the final cryoprotectant solution to maintain the integrity of the protein crystals.

-

Viscosity: this compound is a viscous liquid, which can make handling and mixing challenging.[3] Thorough vortexing is recommended to ensure a homogenous solution.

-

Concentration: The optimal concentration of this compound for cryoprotection can vary depending on the specific protein crystal and the composition of the mother liquor. Concentrations in the range of 15% to 30% (v/v) have been noted in commercial crystallization screens that incorporate cryoprotectants.[3]

Data Presentation: this compound in Cryoprotectant Formulations

The following table summarizes known concentrations of this compound used in commercially available crystallization screens, which can serve as a starting point for optimization.

| Screen Name/Source | This compound Concentration (% v/v) | Other Components | Reference |

| Qiagen Cryos Screen (similar formulation) | ~17 | ~15% (v/v) Glycerol, 0.085M HEPES pH 7.5 | User discussion on replicating screen condition.[3] |

| Hampton Research Crystal Screen 2 Cryo | 30 | 0.1 M MES pH 6.5, 0.05 M Cesium chloride | Manufacturer's formulation information. |

Note: Direct comparative data on the performance of this compound versus other cryoprotectants, including metrics like diffraction resolution and mosaicity, is limited in publicly available literature. The optimal concentration should be determined empirically for each specific crystal system.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of pH-Adjusted this compound